molecular formula C16H12ClF3N4O4 B15024476 N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide

N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide

Cat. No.: B15024476
M. Wt: 416.74 g/mol
InChI Key: QAWRQMQWGVSNJG-UHFFFAOYSA-N
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Description

N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-CHLOROACETAMIDE is a complex organic compound characterized by its unique pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-CHLOROACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the benzyl group and the trifluoromethyl group. The final step involves the chlorination of the acetamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially altering its electronic properties and biological activity.

    Substitution: The chlorinated acetamide group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced pyrrolopyrimidine derivatives.

    Substitution: Functionalized acetamide derivatives.

Scientific Research Applications

N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-CHLOROACETAMIDE has been explored for its potential in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolopyrimidine core provides a stable scaffold for these interactions. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-CHLOROACETAMIDE is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Its complex structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H12ClF3N4O4

Molecular Weight

416.74 g/mol

IUPAC Name

N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-chloroacetamide

InChI

InChI=1S/C16H12ClF3N4O4/c17-6-9(25)23-15(16(18,19)20)10-11(21-13(15)27)24(14(28)22-12(10)26)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,27)(H,23,25)(H,22,26,28)

InChI Key

QAWRQMQWGVSNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)CCl

Origin of Product

United States

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